6-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile
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Description
6-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is a useful research compound. Its molecular formula is C20H23N5O and its molecular weight is 349.438. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Intermediate Formation
One research application involves the synthesis techniques and the formation of intermediate compounds. For example, in the study of glucose-derived tetrazoles as β-glucosidase inhibitors, complex synthesis processes are utilized, involving multiple steps such as deprotection, intramolecular cycloaddition, and reduction, to obtain desired compounds. These processes highlight the compound's role as an intermediate in the synthesis of biologically active molecules (Ermert & Vasella, 1991).
Antiprotozoal Activity
Another application is in the field of antiprotozoal drug discovery, where related compounds are synthesized and tested for their efficacy against protozoal infections. For instance, specific nicotinamidine derivatives have been synthesized and demonstrated significant in vitro and in vivo activity against Trypanosoma br. rhodesiense and P. falciparum, indicating potential therapeutic applications in treating diseases caused by these protozoa (Ismail et al., 2003).
Organic Synthesis and Chemical Reactions
The compound's framework is also explored in organic synthesis, where it serves as a foundation for developing new chemical reactions. For example, the three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile represents a convenient synthesis method for substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, showcasing the compound's utility in facilitating novel organic transformations (Shestopalov et al., 2002).
Structural Studies and Crystallography
The compound and its derivatives are subjects of structural studies and crystallography to understand their molecular configurations better. For example, the structural analysis of a salt-type adduct formed with 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione revealed intricate hydrogen bond networks, contributing to the understanding of molecular interactions and stability (Orozco et al., 2009).
Antimicrobial Activity
Furthermore, related compounds are synthesized and evaluated for their antimicrobial properties. Studies have shown that novel N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates exhibit moderate to significant antibacterial activity against various strains, highlighting the potential for developing new antimicrobial agents (Sharma & Jain, 2008).
properties
IUPAC Name |
6-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c21-12-16-5-6-19(22-13-16)25-9-7-15(8-10-25)14-26-20-11-17-3-1-2-4-18(17)23-24-20/h5-6,11,13,15H,1-4,7-10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBPMBQYGKORMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.